molecular formula C17H12F3N3OS B2586656 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391863-37-9

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2586656
CAS No.: 391863-37-9
M. Wt: 363.36
InChI Key: NHJORDATAPKHNZ-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the trifluoromethyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and its derivatives have been found to induce apoptosis via a caspase-dependent pathway . This suggests that the compound interacts with its targets to trigger the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Biochemical Pathways

The activation of caspases suggests that the compound may influence pathways related to apoptosis or programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of apoptosis in certain cell lines. In particular, some synthesized compounds have exhibited higher cytotoxic activity than doxorubicin against PC3 (prostate cancer) and SKNMC (neuroblastoma) cells .

Biochemical Analysis

Biochemical Properties

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit certain enzymes involved in cancer cell proliferation, such as caspases, which are critical for the execution of apoptosis . The interaction between this compound and these enzymes leads to the activation of apoptotic pathways, resulting in the selective destruction of cancer cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound induces apoptosis by activating caspase-dependent pathways, leading to cell death. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, this compound inhibits the activity of certain kinases, which are essential for cell signaling and proliferation. By inhibiting these kinases, the compound disrupts cell signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in persistent inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. The threshold effects of this compound are critical for determining its therapeutic window and optimizing its dosage for maximum efficacy with minimal side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations that can affect its biological activity and efficacy. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-methylbenzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJORDATAPKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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